

A Comparative Guide to Dielectric Films: Hexafluorodisilane vs. Trisilane Derived Films

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Compound of Interest

Compound Name: Hexafluorodisilane

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For researchers and scientists at the forefront of semiconductor technology, the choice of precursor for depositing dielectric films is a critical decision that directly impacts device performance and reliability. This guide provides an in-depth comparison of the electrical properties of dielectric films synthesized via Plasma-Enhanced Chemical Vapor Deposition (PECVD) using two key precursors: **hexafluorodisilane** (HDFS, Si_2F_6) for fluorine-doped silicon oxide (SiOF) films and trisilane (Si_3H_8) for silicon nitride (SiN_x) films.

This comparison summarizes key performance indicators, including dielectric constant, leakage current density, breakdown voltage, and interface trap density, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further research.

Executive Summary

Dielectric films are fundamental components in integrated circuits, providing electrical insulation between conductive layers. The precursor chemistry plays a pivotal role in determining the final properties of these films. **Hexafluorodisilane** is a common precursor for depositing SiOF, a low-k dielectric material desirable for reducing interconnect capacitance and power consumption in advanced logic devices. Trisilane, on the other hand, is utilized for depositing silicon nitride films, which are valued for their high dielectric strength, chemical stability, and use as etch stop layers, passivation layers, and gate dielectrics. This guide will explore the trade-offs in their electrical characteristics.

Comparison of Electrical Properties

The selection of a dielectric film is often a compromise between achieving a low dielectric constant and maintaining robust electrical insulation. The following tables summarize the key electrical properties of SiOF films derived from HDFS and SiN_x films from trisilane, based on available experimental data.

Property	Dielectric Film from Hexafluorodisilane (SiOF)	Dielectric Film from Trisilane (SiN _x)
Dielectric Constant (k)	3.16 - 3.65[1]	~7[2][3]
Leakage Current Density	Generally low, but can be influenced by fluorine content and moisture absorption.	Can be low, but varies significantly with deposition conditions and film stoichiometry.[4]
Breakdown Voltage (MV/cm)	Can be improved with post-deposition treatments.[5]	3 - 9 MV/cm (for silane-based SiN _x)[2]
Interface Trap Density (D _{it})	Can be influenced by fluorine incorporation at the interface. [6]	In the range of 10 ¹¹ to 10 ¹² eV ⁻¹ cm ⁻² (for silane-based SiN _x).[6]

Table 1: Comparison of Key Electrical Properties

Detailed Experimental Data

For a more granular understanding, the following tables present specific experimental data for each type of dielectric film.

Dielectric Films from Hexafluorodisilane (SiOF)

Parameter	Value	Deposition Conditions	Reference
Dielectric Constant (as-deposited)	3.16	PECVD with HDFS precursor	[1]
Dielectric Constant (after boiling treatment)	3.65	PECVD with HDFS precursor	[1]
Dielectric Constant (with post-plasma treatment)	3.43	PECVD with HDFS precursor, 700W plasma treatment	[1]

Table 2: Electrical Properties of SiOF Films from HDFS

Dielectric Films from Trisilane (SiN_x)

Data for silicon nitride films specifically derived from trisilane is less commonly reported in the literature compared to silane-based processes. The data below is for SiN_x films deposited using silane (SiH₄) and ammonia (NH₃) via PECVD, which serves as a benchmark.

Parameter	Value	Deposition Conditions	Reference
Dielectric Constant	7	PECVD with SiH ₄ and NH ₃ , Ts = 300°C, RF power = 20W, NH ₃ /SiH ₄ ratio = 4.9	[2]
Resistivity	> 10 ¹² Ω·cm at 2 MV/cm	PECVD with SiH ₄ and NH ₃ , Ts = 300°C, RF power = 20W, NH ₃ /SiH ₄ ratio = 4.9	[2]
Breakdown Strength	3 - 9 MV/cm	PECVD with SiH ₄ and NH ₃ , Ts = 300°C, RF power = 20W, NH ₃ /SiH ₄ ratio = 4.9	[2]
Leakage Current Density (at 3 MV/cm)	0.25 nA/cm ²	ALD at 450°C with SiH ₂ Cl ₂ and NH ₃	[4]
Interface Trap Density (midgap)	2.1 x 10 ¹¹ - 4.6 x 10 ¹² eV ⁻¹ cm ⁻²	RPECVD with SiH ₄ and NH ₃	[6]

Table 3: Electrical Properties of SiN_x Films (Silane-based for reference)

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and reproduction of experimental results.

Deposition of SiOF Films from Hexafluorodisilane via PECVD

A typical experimental setup for the deposition of SiOF films using HDFS involves a parallel-plate PECVD reactor.

Deposition Parameters:

- Precursors: **Hexafluorodisilane** (HDFS) and Oxygen (O_2)
- Substrate Temperature: Typically in the range of 300-400°C
- RF Power: 50-300 W
- Pressure: 1-5 Torr
- Gas Flow Rates: HDFS: 10-50 sccm, O_2 : 20-100 sccm

Characterization:

- Dielectric Constant: Measured using capacitance-voltage (C-V) characteristics of Metal-Insulator-Semiconductor (MIS) capacitors at a frequency of 1 MHz.
- Leakage Current and Breakdown Voltage: Determined from current-voltage (I-V) measurements on MIS capacitors.
- Interface Trap Density: Extracted from high-frequency C-V curves using methods like the Terman method.

Deposition of SiN_x Films from Trisilane via PECVD

The deposition of silicon nitride films using trisilane would also be performed in a PECVD system. While specific literature on trisilane is sparse, a general protocol based on silane chemistry can be adapted.

Deposition Parameters:

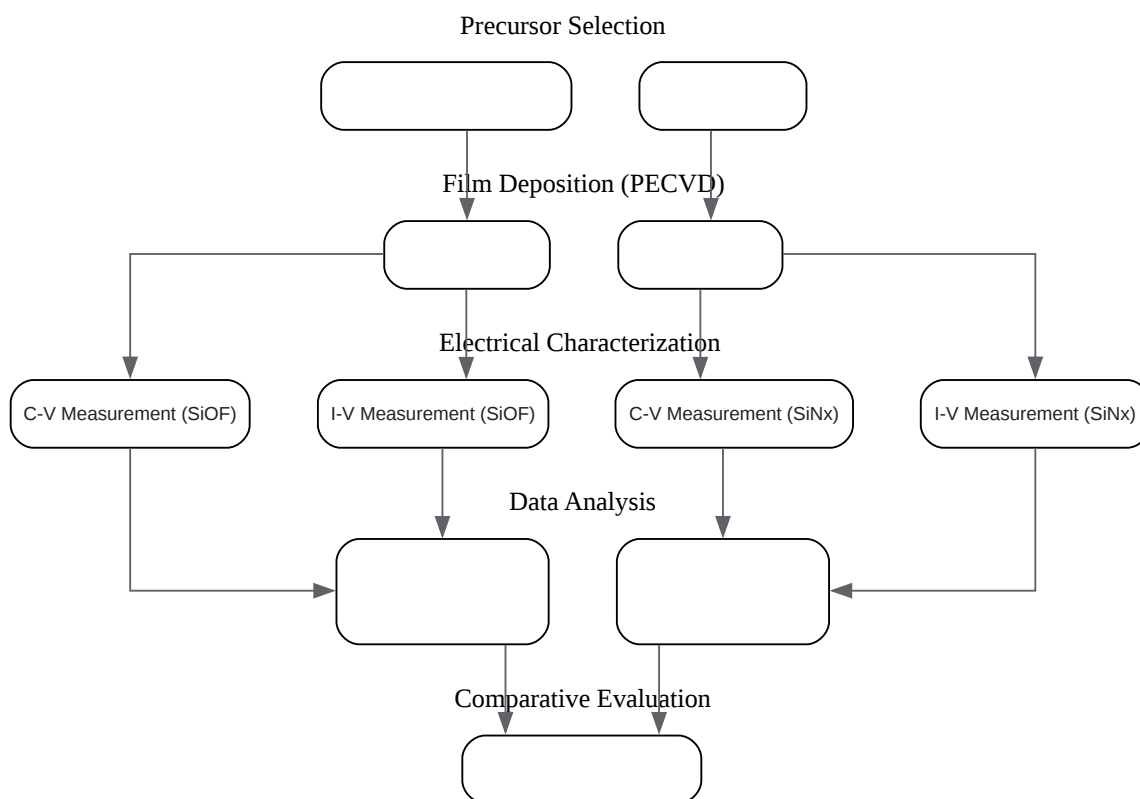
- Precursors: Trisilane (Si_3H_8) and Ammonia (NH_3) or Nitrogen (N_2)
- Substrate Temperature: 300-400°C[7]
- RF Power: 20-150 W[2]
- Pressure: 5.3 Torr[7]
- Gas Flow Rates: The ratio of Si_3H_8 to the nitrogen source (NH_3 or N_2) is a critical parameter influencing film stoichiometry and properties.[8]

Characterization:

- Dielectric Constant and Resistivity: Measured from C-V and I-V characteristics of MIS structures.[\[2\]](#)
- Breakdown Voltage: Determined by applying a voltage ramp until catastrophic failure of the MIS capacitor.
- Interface Trap Density: Analyzed using C-V measurements.[\[6\]](#)

Logical Workflow for Comparison

The following diagram illustrates the experimental workflow for a comparative study of dielectric films from HDFS and trisilane.



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Caption: Experimental workflow for comparing dielectric films.

Conclusion

The choice between **hexafluorodisilane** and trisilane for dielectric film deposition depends heavily on the specific application requirements. HDFS is a strong candidate for producing low- k SiOF films, which are essential for reducing RC delay in high-performance logic devices. However, the stability of these films, particularly their susceptibility to moisture, needs to be carefully managed. Trisilane, while less documented for this specific application, is a precursor

for silicon nitride, a material offering excellent insulation and robustness. The electrical properties of trisilane-derived SiN_x films warrant further investigation to fully understand their potential as an alternative to more common silane-based processes. This guide provides a foundational comparison to aid researchers in navigating these choices and designing future experiments.

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